N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole
Description
Properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O6S/c1-32-19-7-9-27-16(21(19)34-3)12-30-18-6-5-14(36-23(25)26)11-15(18)29-24(30)37(31)13-17-22(35-4)20(33-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNKFVSAFVWDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)CC4=NC=CC(=C4OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation
In aqueous alkaline environments (e.g., NaOH), 2 and 3 react to form pantoprazole sulfide (4 ) as the primary product. However, excess 3 or prolonged reaction times promote N-alkylation, generating the target compound. A study demonstrated that using 2.5 equivalents of 3 in water at 25–30°C for 3 hours resulted in 4 with 99.8% purity, but traces of N-alkylated impurities (<0.1%) were detected.
Reaction Conditions:
Radical-Mediated Dimerization
Under oxidative conditions, the sulfide intermediate (4 ) can form a radical cation, leading to dimerization. This side reaction is pH-dependent, with maximal dimer formation observed at pH 5–8. The difluoromethoxy group stabilizes the C-6 radical, facilitating coupling between two sulfide molecules.
Industrial-Scale Synthesis and Optimization
Solvent-Free Coupling
A scalable method avoids organic solvents by conducting the reaction in water. Combining 2 (100 g, 0.4625 mol) and 3 (103.64 g, 0.4625 mol) in aqueous NaOH (2 equiv) at 25–30°C for 3 hours yields 4 with 99.91% HPLC purity. The wet cake of 4 is directly oxidized without isolation, streamlining the process.
Advantages:
Oxidation and Byproduct Control
The sulfide (4 ) is oxidized to pantoprazole sulfoxide using NaOCl in water at 0–5°C. Over-oxidation to the sulfone is minimized by controlling hypochlorite addition rates and quenching residual oxidant with Na₂S₂O₅.
Optimized Parameters:
-
Oxidant: 9% NaOCl (401.68 g)
-
Temperature: 0–5°C
-
Quenching Agent: 5% Na₂S₂O₅
Stereoselective Synthesis
Chiral resolution of pantoprazole sulfide is achieved using (R)-(-)-binaphthol phosphate as a catalyst. Reacting 4 (36.74 g, 100 mmol) with 30% H₂O₂ (200 mmol) in acetonitrile at 25°C for 2 hours produces (S)-pantoprazole with 99.33% enantiomeric excess (ee). This method avoids sulfone formation, ensuring high stereochemical purity.
Key Data:
Comparative Analysis of Synthetic Methods
Challenges in Large-Scale Production
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmaceutical Research: Investigated as an impurity in the synthesis of pantoprazole, aiding in the development of more efficient and pure drug formulations.
Biological Studies: Used to study the effects of proton pump inhibitors on cellular processes and gastric acid secretion.
Mechanism of Action
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole exerts its effects by inhibiting the H+/K±adenosine triphosphatase enzyme system (proton pump) in gastric parietal cells . This inhibition reduces the production of gastric acid, making it effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The compound binds to the proton pump and prevents the final step of acid production, thereby reducing acidity in the stomach .
Comparison with Similar Compounds
Pantoprazole Sodium (Parent Compound)
Key Differences :
- Structure : Pantoprazole sodium contains a sulfinyl (-SO-) bridge connecting the pyridine and benzimidazole rings, whereas the derivative replaces the sulfinyl group with a methyl substitution .
- Bioavailability: Pantoprazole sodium has a mean absolute bioavailability of 77% and minimal first-pass metabolism, with peak plasma concentrations at 2.5 hours post-administration . No pharmacokinetic data exists for the derivative.
- Therapeutic Use : Pantoprazole sodium is clinically effective against gastric ulcers, GERD, and Helicobacter pylori infections , while the derivative lacks clinical validation.
Pantoprazole Sulfide (CAS 957470-58-5)
A synthetic intermediate and impurity, pantoprazole sulfide (C24H24F2N4O5S, molecular weight: 518.53) differs by the thioether (-S-) group instead of sulfinyl (-SO-) .
Degradation Products and Impurities
Pantoprazole degrades under light and oxidative stress into:
- Pantoprazole Sulfone (Related Compound A) : Sulfonyl (-SO2-) derivative; less pharmacologically active .
Comparison with Other PPIs
- Omeprazole : Lacks the dimethoxy pyridine ring, leading to lower stability in acidic conditions compared to pantoprazole .
- Dexlansoprazole : Features a dual-release mechanism for prolonged efficacy, unlike pantoprazole’s single-phase absorption .
Research Implications and Challenges
- Isomerism : The 1 and 3 isomers of this compound may exhibit divergent binding affinities to H+/K+-ATPase, warranting chiral separation studies .
- Stability : Like pantoprazole, the derivative is susceptible to photolytic and oxidative degradation, necessitating strict storage protocols .
- Synthetic Utility: This compound may serve as a precursor for novel PPI analogs, though its pharmacological profile remains uncharacterized .
Biological Activity
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a derivative of pantoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. This compound has garnered attention for its potential biological activities, particularly in inhibiting gastric acid secretion and possibly exhibiting anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic applications.
This compound functions similarly to pantoprazole by inhibiting the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease (GERD), duodenal ulcers, and Zollinger-Ellison syndrome. The compound binds covalently to cysteine residues in the enzyme, resulting in prolonged antisecretory effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies indicate that this compound shares similar metabolic pathways with pantoprazole, predominantly involving the cytochrome P450 enzyme CYP2C19. Variability in metabolism can be influenced by genetic polymorphisms and concurrent medications, which may affect drug clearance and efficacy .
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | Approximately 77% |
| Metabolism | Primarily via CYP2C19 |
| Half-life | 1 to 2 hours |
| Excretion | Renal (urinary) |
Anti-Acid Activity
This compound exhibits potent anti-acid activity comparable to that of pantoprazole itself. In clinical studies, pantoprazole has been shown to effectively reduce gastric acid secretion and alleviate symptoms associated with acid-related diseases . The derivative's enhanced structural features may improve its selectivity and potency against the H+/K+ ATPase enzyme.
Potential Anti-Cancer Properties
Emerging research suggests that derivatives like this compound may possess anti-cancer properties. These compounds might interfere with cellular signaling pathways involved in tumor growth and proliferation. Investigations into their effects on cancer cell lines are ongoing, with preliminary results indicating promising outcomes .
Case Studies
- Efficacy in GERD Treatment : A multicenter trial evaluated the effectiveness of intravenous pantoprazole (and by extension, its derivatives) in managing acute exacerbations of GERD. Results demonstrated significant reductions in gastric acid output within hours of administration .
- Potential Use in Cancer Therapy : A study investigated the effects of various PPIs on cancer cell proliferation. Results indicated that certain PPI derivatives could inhibit growth in specific cancer cell lines, suggesting a potential role for this compound in oncology .
Q & A
Q. What are the key synthetic pathways for N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole, and how can intermediates be optimized?
The synthesis involves condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of an inorganic base to form the thioether intermediate (II). Subsequent oxidation yields the sulfinyl derivative (Pantoprazole). Overoxidation may produce the sulfone impurity (III), necessitating controlled reaction conditions and purification via chromatography or crystallization .
Q. How is the structural identity of Pantoprazole confirmed in academic research?
Structural validation relies on spectroscopic techniques:
Q. What are the stability challenges of Pantoprazole under varying pH and storage conditions?
Pantoprazole is labile in acidic environments, requiring storage at -20°C in powder form to prevent degradation. Stability studies use accelerated aging tests (e.g., 40°C/75% RH) and HPLC to monitor impurities like sulfone derivatives .
Advanced Research Questions
Q. How can trace impurities (e.g., sulfone or thioether derivatives) be quantified in Pantoprazole formulations?
Methodology :
- HPLC with relative retention time (RRT) analysis :
Q. What mechanistic insights exist for the acid inhibition activity of Pantoprazole?
Pantoprazole acts as a proton pump inhibitor (PPI), covalently binding to the H+/K+-ATPase in gastric parietal cells. The sulfinyl group undergoes acid-catalyzed conversion to a sulfenamide intermediate, which forms disulfide bonds with cysteine residues (e.g., Cys813 and Cys822) on the ATPase, irreversibly inhibiting acid secretion .
Q. How can chiral separation of Pantoprazole enantiomers be achieved for pharmacokinetic studies?
Chiral HPLC :
- Column: Chiralpak AD-H or equivalent.
- Mobile phase: Hexane:ethanol (80:20) with 0.1% diethylamine.
- Detection: UV at 290 nm.
- Resolution: >2.0 between (R)- and (S)-enantiomers .
Q. What strategies mitigate data contradictions in stability studies of Pantoprazole sodium hydrates?
- Dynamic vapor sorption (DVS) : Assesses hygroscopicity and hydrate formation (e.g., sesquihydrate vs. anhydrous forms).
- X-ray diffraction (XRD) : Differentiates crystalline forms.
- Thermogravimetric analysis (TGA) : Quantifies water content (e.g., 1.5 H2O in sesquihydrate) .
Methodological Considerations
Q. How to validate a spectroscopic method for Pantoprazole detection using cobalt-metalated porphyrins?
Steps :
- Prepare a cobalt-porphyrin complex with high affinity for the sulfinyl group.
- Use UV-Vis spectroscopy to monitor ligand binding (shift in Soret band, ~420 nm).
- Calibrate with standard solutions (0.1–10 µM) and validate via spike-recovery assays in biological matrices .
Q. What are the critical factors in scaling up Pantoprazole synthesis while minimizing impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
